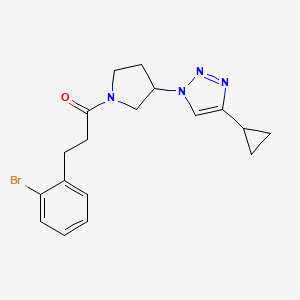
3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18BrN5O, with a molecular weight of approximately 364.24 g/mol. The structure features a bromophenyl group, a cyclopropyl-substituted triazole, and a pyrrolidine moiety, which are significant for its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and biological interactions |
| Cyclopropyl Triazole | Potentially contributes to antimicrobial properties |
| Pyrrolidine Moiety | May influence neuroprotective effects |
Antimicrobial Properties
Preliminary studies indicate that the compound may exhibit antimicrobial activity . The presence of the triazole ring is particularly noteworthy as triazole derivatives are known for their efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
A study conducted on similar triazole compounds reported significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those in our compound could yield comparable results.
Anticancer Activity
The compound's structural components suggest potential anticancer activity . Computational methods such as the Prediction of Activity Spectra for Substances (PASS) program have indicated that it may interact with specific cancer-related targets.
Research Findings
Research has shown that compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. For instance, derivatives containing both triazole and phenyl groups have been linked to apoptosis in breast cancer cells.
Neuroprotective Effects
The pyrrolidine portion of the molecule may impart neuroprotective properties . Studies on related compounds have shown promise in protecting neuronal cells from oxidative stress.
Relevant Literature
A review highlighted that pyrrolidine derivatives can inhibit neuroinflammation and promote neurogenesis, pointing towards a potential therapeutic role in neurodegenerative diseases.
Understanding the mechanism of action is crucial for elucidating the biological activity of the compound. The interactions with biological macromolecules such as proteins and nucleic acids are essential for its pharmacological effects.
Interaction Studies
Techniques such as molecular docking and spectroscopy are vital for studying how the compound binds to its targets. Early computational studies suggest that it may form stable complexes with proteins involved in cell signaling pathways.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c19-16-4-2-1-3-13(16)7-8-18(24)22-10-9-15(11-22)23-12-17(20-21-23)14-5-6-14/h1-4,12,14-15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHKVKUUAOYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













